Temporin-1CEc
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
IIPLPLGYFAKKT |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Temporin 1cec
Identification of the Source Organism: Rana chensinensis (Chinese Brown Frog)
Temporin-1CEc was discovered and isolated from the skin secretions of the Chinese Brown Frog, Rana chensinensis. researchgate.netnih.gov This amphibian, found in China and other parts of Asia, possesses a chemical defense system in its skin that secretes a multitude of bioactive peptides as a protective measure against predators and microbial infections. novoprolabs.commdpi.comnih.gov The skin secretions of Rana chensinensis are a rich source of various AMPs, including multiple members of the temporin and brevinin families. bioone.org The discovery of this compound and its orthologs was part of broader research into the skin peptidome of this frog species. bioone.orgresearchgate.net
Methodological Approaches for Peptide Extraction and Purification from Skin Secretions
The isolation and purification of this compound from the complex mixture of peptides in frog skin secretions involve a multi-step process combining molecular cloning and established proteomic techniques.
A common, modern approach begins with the construction of a cDNA library from the frog's skin tissue. This allows for the identification of the precursor proteins that contain the mature peptide sequence. The process, often termed 'shot-gun' cloning, involves extracting total RNA from the skin, reverse transcribing it into cDNA, and then cloning these cDNAs to identify the nucleotide sequences encoding the peptide precursors. bioone.orgmdpi.comnih.gov
For the direct isolation of the peptide itself, the following steps are typically employed:
Collection of Secretions: Skin secretions are obtained from the dorsal skin of Rana chensinensis. This is often achieved through a mild, non-invasive stimulation.
Initial Extraction and Lyophilization: The collected secretions are acidified, centrifuged to remove cellular debris, and then lyophilized (freeze-dried) to create a stable crude powder.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The lyophilized crude secretion is reconstituted and subjected to RP-HPLC. nih.gov This is a powerful technique that separates peptides based on their hydrophobicity. The sample is passed through a column (commonly a C8 or C18 column) with a gradient of an organic solvent like acetonitrile (B52724) in acidified water. researchgate.net Peptides are eluted at different solvent concentrations based on their properties, allowing for the separation of individual peptide fractions.
Mass Spectrometry (MS): Each fraction from the HPLC is analyzed using mass spectrometry to determine the molecular mass of the peptides within it. nih.gov This allows researchers to screen for peptides with masses corresponding to those of the temporin family. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common method for this step. nih.gov
General methods for peptide purification, such as Solid-Phase Extraction (SPE), may also be used as an efficient and cost-effective step for cleaning up and concentrating peptide samples before final analysis. researchgate.netthermofisher.com
Primary Sequence Determination and Confirmation of Peptide Identity
Once a peptide fraction with the mass of interest is isolated, its primary amino acid sequence is determined.
The precursor for this compound, identified through cDNA cloning, is named preprothis compound. bioone.org Analysis of this precursor's sequence reveals a signal peptide, a "spacer" peptide region, and the mature this compound sequence. mdpi.com
The definitive confirmation of the peptide's identity and sequence is achieved through tandem mass spectrometry (MS/MS). nih.gov In this technique, the isolated peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments (known as b-ions and y-ions) are measured. This fragmentation pattern allows for the precise deduction of the amino acid sequence. nih.gov
The primary sequence for this compound has been confirmed as a 13-amino acid peptide. novoprolabs.com
Table 1: Primary Sequence of this compound
| Full Name | Sequence | One-Letter Code | Length (aa) |
|---|---|---|---|
| This compound | Ile-Ile-Pro-Leu-Pro-Leu-Gly-Tyr-Phe-Ala-Lys-Lys-Thr | IIPLPLGYFAKKT | 13 |
Data sourced from NovoPro Bioscience Inc. novoprolabs.com
Comparative Analysis with Known Temporin Subtypes and Orthologs
This compound is part of a larger family of temporin peptides, including several subtypes also found in Rana chensinensis. bioone.org Comparative analysis of these related peptides highlights key structural similarities and differences that influence their biological activity. Temporins are generally short, hydrophobic, and possess a net positive charge, features that are crucial for their interaction with microbial membranes. conicet.gov.ar
This compound is notable for containing two basic lysine (B10760008) (Lys) residues, giving it a net positive charge of +2. conicet.gov.ar This is a distinguishing feature, as most temporins contain only a single basic residue. conicet.gov.ar However, in its native form, this compound exhibits low or no antibacterial activity against both Gram-positive and Gram-negative bacteria and has low hemolytic (red blood cell-destroying) activity. researchgate.netnih.gov This contrasts with some of its orthologs, like Temporin-1CEa, which shows more potent antimicrobial and cytotoxic effects. bioone.org
The table below provides a comparison of this compound with other temporins isolated from Rana chensinensis.
Table 2: Comparative Analysis of Temporins from Rana chensinensis
| Peptide Name | Amino Acid Sequence | Length (aa) | Net Charge | Key Features |
|---|---|---|---|---|
| This compound | IIPLPLGYFAKK T | 13 | +2 | Contains two Lysine residues; low native antibacterial and hemolytic activity. researchgate.netnih.govnovoprolabs.comconicet.gov.ar |
| Temporin-1CEa | FLPLIIANII NSIFGK | 16 | +1 | Exhibits significant antimicrobial and cytotoxic activity. bioone.orguniprot.org |
| Temporin-1CEb | FLPLIGRILN GIL-NH₂ | 13 | +1 | An analogue, DK5, was used as a core for developing more active lipopeptides. mdpi.com |
| Temporin-1CEh | FLPLIIGRILNGIL-NH₂ | 15 | +1 | Possesses notable antimicrobial activity against Gram-positive bacteria. mdpi.com |
Sequence data and characteristics sourced from multiple studies. bioone.orgresearchgate.netnih.govnovoprolabs.commdpi.comconicet.gov.aruniprot.orgmdpi.com
This comparative analysis is crucial for structure-activity relationship studies, where researchers modify native peptides like this compound to design new analogs with enhanced antimicrobial potency and selectivity. researchgate.netnih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Temporin-1CEa |
| Temporin-1CEb |
| Temporin-1CEh |
| Brevinin-1CEa |
| Brevinin-1CEb |
| Chensinin-1 |
| Acetonitrile |
| Trifluoroacetic acid |
| Lysine |
| Isoleucine |
| Proline |
| Leucine (B10760876) |
| Glycine (B1666218) |
| Tyrosine |
| Phenylalanine |
| Alanine |
| Threonine |
| Arginine |
| Asparagine |
| Serine |
Advanced Molecular and Structural Elucidation of Temporin 1cec
High-Resolution Structural Determination in Membrane-Mimetic Environments
The biological activity of peptides like Temporin-1CEc is intrinsically linked to their three-dimensional structure, particularly upon interaction with bacterial cell membranes. To simulate these interactions and determine the peptide's active conformation, researchers employ membrane-mimetic environments such as detergent micelles or lipid vesicles for structural studies. researchgate.netresearchgate.net
Secondary Structure Propensities (e.g., α-helical conformation)
In aqueous solutions, this compound and its analogs typically exist in a disordered or random coil state. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. nih.govmdpi.com Circular dichroism (CD) spectroscopy is a key technique used to monitor these changes. The CD spectra of this compound and related peptides in 50% TFE/water and 30 mM SDS solutions show characteristic negative peaks around 208 nm and 222 nm, which is indicative of α-helical structure formation. nih.govnih.gov This induced helicity is a common feature among many antimicrobial peptides and is believed to be crucial for their membrane-disrupting activity. biorxiv.orgconicet.gov.ar For instance, analogs of the related Temporin-1CEa also fold into a helical conformation in the presence of 50% TFE or SDS. mdpi.com
Hydrophobic and Cationic Residue Mapping and Amphipathic Characterization
The distribution of hydrophobic and cationic (positively charged) amino acid residues is a defining characteristic of most antimicrobial peptides, including this compound. nih.gov This arrangement results in an amphipathic structure, meaning the molecule has distinct hydrophobic and hydrophilic (polar) faces when folded into an α-helix. nih.gov
This compound contains two basic (cationic) lysine (B10760008) residues. conicet.gov.ar The majority of its other residues are hydrophobic. conicet.gov.ar This composition gives the peptide its amphipathic character, which is crucial for its interaction with and disruption of bacterial membranes. nih.gov The hydrophobic face of the helical peptide is thought to insert into the lipid core of the membrane, while the cationic residues interact electrostatically with the negatively charged components of bacterial cell surfaces, such as phospholipids. biorxiv.org Structure-activity relationship studies on analogs of this compound have demonstrated that a delicate balance between cationicity and hydrophobicity is essential for potent antimicrobial activity. nih.govmdpi.com Increasing the positive charge can enhance specificity for bacterial cells, while moderate hydrophobicity is necessary to minimize damage to host cells (hemolytic activity). mdpi.com
| Position | Amino Acid | Name | Property |
|---|---|---|---|
| 1 | I | Isoleucine | Hydrophobic |
| 2 | I | Isoleucine | Hydrophobic |
| 3 | P | Proline | Hydrophobic |
| 4 | L | Leucine (B10760876) | Hydrophobic |
| 5 | P | Proline | Hydrophobic |
| 6 | L | Leucine | Hydrophobic |
| 7 | G | Glycine (B1666218) | Hydrophobic |
| 8 | Y | Tyrosine | Hydrophobic, Aromatic |
| 9 | F | Phenylalanine | Hydrophobic, Aromatic |
| 10 | A | Alanine | Hydrophobic |
| 11 | K | Lysine | Cationic, Hydrophilic |
| 12 | K | Lysine | Cationic, Hydrophilic |
| 13 | T | Threonine | Polar, Hydrophilic |
Post-Translational Modifications and their Structural Implications (e.g., C-terminal amidation)
Like many other naturally occurring peptides, this compound undergoes post-translational modifications, which are chemical alterations that occur after the peptide chain is synthesized. A common and crucial modification for temporins is C-terminal amidation. conicet.gov.ar This process involves the enzymatic conversion of the C-terminal carboxylic acid group to an amide group. researchgate.net The precursor protein for this compound contains a C-terminal glycine residue, which acts as the amide donor for this reaction. nih.gov
Molecular Mechanism of Action of Temporin 1cec
Membrane Interaction and Perturbation
The initial and most critical step in the action of Temporin-1CEc and its analogues is the interaction with the cell membrane. This process is governed by the peptide's physicochemical properties, such as its cationicity and hydrophobicity, which dictate its affinity for and subsequent disruption of the lipid bilayer. nih.gov
Binding Kinetics and Affinity to Model Lipid Bilayers
The interaction of antimicrobial peptides (AMPs) like temporins with cell membranes is a complex process influenced by factors such as protein density, membrane fluctuations, and the specific lipid composition of the bilayer. nih.gov The binding of these peptides is not a simple solution-based kinetic event but is restricted to the two-dimensional plane of the cell surface. nih.gov
Studies on temporin family members reveal that they interact with model lipid bilayers, causing perturbation and increasing membrane permeability. The presence of negatively charged lipids within the bilayer is a crucial factor for the binding and folding of many AMPs into their active conformations. researchgate.net For instance, Temporin B has been shown to penetrate lipid monolayers, with this penetration increasing in the presence of negatively charged lipids like POPG. mdpi.com This interaction can lead to the segregation of lipids and the formation of peptide-enriched microdomains. mdpi.com The binding affinity of temporins can be influenced by the lipid composition, with some studies indicating that the presence of negatively charged lipids can modulate the lytic activity of the peptide.
The development of model membranes, such as supported lipid bilayers (SLBs), has provided a platform to study these two-dimensional binding kinetics in a simplified and controlled environment. nih.gov Techniques like fluorescence spectroscopy and surface plasmon resonance (SPR) are widely used to determine the affinity and kinetics of peptide-membrane interactions, providing both qualitative and quantitative data. nih.gov
Mechanisms of Membrane Permeabilization and Pore Formation
Upon binding to the cell membrane, this compound and its more active analogues induce membrane permeabilization, a key step in their antimicrobial action. nih.gov This process involves the disruption of the membrane's structural integrity, leading to increased permeability to ions and other molecules. nih.govmdpi.com
The prevailing mechanism for many temporins involves the formation of pores or channels within the membrane. mdpi.com This is supported by observations that the release of fluorescent markers from lipid vesicles caused by temporins is size-dependent, suggesting the formation of discrete openings rather than a general detergent-like dissolution of the membrane. The structure of the peptide, particularly its ability to adopt an α-helical conformation in the membrane environment, is essential for this process. nih.govmdpi.com Circular dichroism studies have shown that temporins and their analogues adopt α-helical structures in membrane-mimicking environments like trifluoroethanol/water and SDS solutions. nih.gov
The process of permeabilization is often progressive and dose-dependent. At lower concentrations, the membrane may become permeable only to small molecules, while at higher concentrations, larger molecules can pass through, indicating more significant disruption. nih.gov Analogues of this compound, such as 2K2L and 2K4L, have been shown to increase the permeability of both the outer and inner membranes of bacteria. nih.gov This leads to the leakage of cellular contents, ultimately contributing to cell death. nih.gov
Cellular Membrane Depolarization and Integrity Compromise
A direct consequence of membrane permeabilization by this compound analogues is the depolarization of the cellular membrane potential. nih.gov The influx of ions through the newly formed pores or channels disrupts the electrochemical gradient across the membrane. This depolarization can be observed experimentally using membrane-potential-sensitive dyes. nih.govunimi.it
Studies on temporin analogues have demonstrated a rapid and concentration-dependent depolarization of the cell membrane. unimi.itbiorxiv.org This event is often one of the earliest detectable effects of the peptide on the cell. biorxiv.org
In addition to depolarization, the integrity of the plasma membrane is compromised. This is evidenced by the exposure of phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane, a hallmark of membrane disruption and early-stage cell death. nih.gov Annexin-V, a protein that specifically binds to PS, can be used to detect this externalization. nih.gov The loss of membrane integrity allows for the uptake of membrane-impermeable dyes like propidium (B1200493) iodide (PI), further confirming the compromised state of the cell membrane. nih.gov
Intracellular Target Engagement and Downstream Effects
While the primary mode of action for many temporins is membrane disruption, there is growing evidence that some members of this peptide family can also translocate across the membrane and interact with intracellular components, leading to downstream effects that contribute to cell death.
Interaction with Subcellular Organelles (e.g., mitochondrial membrane)
Once inside the cell, antimicrobial peptides may target subcellular organelles. Due to its structural similarities to bacterial membranes and its negative membrane potential, the mitochondrial membrane is a plausible intracellular target for cationic peptides like temporin analogues. nih.govnih.gov Interactions between the endoplasmic reticulum and mitochondria are crucial for cellular processes like calcium homeostasis and lipid metabolism. nih.govembopress.org
Disruption of the mitochondrial membrane potential (Δψm) has been observed following treatment with some temporins. nih.gov This disruption can be a consequence of direct interaction with the mitochondrial membrane or a result of cellular stress induced by the initial plasma membrane damage, such as an overload of intracellular calcium. nih.gov The interplay between different organelles is complex, with contact sites between them playing vital roles in cellular signaling and function. frontiersin.orgfrontiersin.org Therefore, the disruption of one organelle, like the mitochondrion, can have cascading effects throughout the cell. sciltp.com
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, p38 MAPK)
There is evidence to suggest that some antimicrobial peptides can modulate intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. researchgate.networktribe.com These pathways are critical regulators of inflammation and the cellular stress response. frontiersin.orgnih.gov
The activation of NF-κB is a key step in the inflammatory response, leading to the transcription of various pro-inflammatory genes. frontiersin.orgnih.gov The p38 MAPK pathway is also integral to proinflammatory signaling cascades. nih.gov While direct evidence for this compound specifically modulating these pathways is still emerging, studies on other peptides and cellular systems indicate that the cellular stress caused by membrane disruption can trigger these signaling cascades. For example, some stimuli can activate both NF-κB and MAPK pathways. worktribe.com The activation of these pathways could be a cellular response to the damage inflicted by the peptide or, in some cases, a more direct interaction of the internalized peptide with components of the signaling cascade. scientificarchives.com
Nucleic Acid Interaction and Associated Cellular Processes (e.g., DNA fragmentation, chromatin decondensation)
While the primary mechanism of action for many antimicrobial peptides in the temporin family involves the disruption of the cell membrane, evidence suggests that interactions with intracellular components, including nucleic acids, can also play a role in their biological activity. conicet.gov.arnih.gov For this compound and its analogs, the interaction with nucleic acids is generally considered a secondary event following membrane permeabilization or a potential mechanism for more advanced, modified peptides.
Research into the broader temporin family indicates that some peptides can translocate across the cell membrane and engage with internal targets. mdpi.com The interaction between proteins and DNA can occur through various forces, including electrostatic interactions (salt bridges), dipolar interactions (hydrogen bonds), and entropic effects (hydrophobic interactions). thermofisher.com Such interactions can fundamentally alter cellular processes governed by DNA and RNA. researchgate.net
Detailed Research Findings
Direct studies detailing this compound's interaction with nucleic acids are limited, as its primary activity is considered weak, often serving as a template for the design of more potent analogs. mdpi.commdpi.com However, research on these closely related analogs and other temporins provides insight into potential intracellular mechanisms.
DNA Fragmentation: DNA fragmentation is a hallmark of apoptosis, or programmed cell death. This process involves the activation of endonucleases that cleave DNA into smaller fragments. nih.gov While not extensively documented for this compound itself, an analog of the related Temporin 1CEb, known as L-K6, is suggested to induce DNA double-strand breaks, indicating a capacity for temporin structures to promote DNA fragmentation within cancer cells. mdpi.com Assays like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) are standard methods to detect DNA fragmentation that could be applied in such studies. researchgate.net
Chromatin Decondensation: Chromatin, the complex of DNA and proteins (primarily histones) in eukaryotic cells, is typically condensed. probiologists.com Chromatin decondensation, or an unfolding of this compact structure, is a critical process that occurs during events like DNA repair and gene transcription. probiologists.comresearchgate.net This process can be induced by various stimuli, including DNA damage. probiologists.com The decondensation makes DNA more accessible to repair enzymes or, conversely, can be a sign of cellular stress leading to cell death. probiologists.comscienceopen.com Research on the Temporin 1CEb analog L-K6 suggests that it likely targets DNA and induces chromatin decondensation. mdpi.com This structural change can be visualized through techniques that monitor histone density or the binding of specific DNA stains. scienceopen.com
The ability of temporins to interact with nucleic acids is often linked to their physicochemical properties, such as their net positive charge and structure, which facilitate binding to the negatively charged phosphate (B84403) backbone of DNA. researchgate.net
Interactive Data on Temporin Analogs and Nucleic Acid-Related Effects
The following table summarizes findings on analogs and related temporins, as direct data for this compound is limited.
| Peptide/Analog | Parent Peptide | Key Finding Related to Intracellular/Nucleic Acid Action | Reference(s) |
| L-K6 | Temporin 1CEb | Likely targets DNA, inducing chromatin decondensation and DNA double-strand breaks in cancer cells. | mdpi.com |
| Magainin 2 | N/A (Comparative Peptide) | Induces bacterial apoptosis-like death, with DNA fragmentation and chromatin condensation detected by TUNEL and DAPI assays. | researchgate.net |
| Temporin-1CEh | N/A (Related Peptide) | Causes membrane permeabilization measured by SYTOX Green dye uptake, which binds to intracellular nucleic acids upon membrane breach. | nih.gov |
Biological Activities and Cellular Responses of Temporin 1cec and Its Analogs
Antimicrobial Efficacy and Spectrum
Temporin-1CEc, a peptide naturally isolated from the skin secretions of the Chinese brown frog Rana chensinensis, demonstrates low intrinsic antibacterial activity. researchgate.netnih.govresearchgate.net This has prompted research into synthetic analogs designed to enhance its antimicrobial potential by modifying properties such as cationicity and hydrophobicity. researchgate.netnih.govmdpi.com
The natural form of this compound has limited efficacy against Gram-positive bacteria. nih.govresearchgate.net However, its synthetic analogs show significantly improved activity. researchgate.netnih.gov Structure-activity relationship studies have indicated that a precise balance between the peptide's hydrophobicity and positive charge is crucial for enhanced biological function. mdpi.comnih.gov
Analogs were developed through amino acid substitutions to improve antimicrobial performance. researchgate.net Notably, the analogs 2K2L and 2K4L exhibit broad-spectrum antibacterial activity with only low to moderate hemolytic effects. mdpi.comnih.gov These analogs are effective against Gram-positive pathogens such as Staphylococcus aureus and the multidrug-resistant strain Staphylococcus epidermidis (MRSE1208). researchgate.netmdpi.comnih.gov Research on Temporin-1CEh, a closely related peptide, also showed potent activity against Gram-positive bacteria, which was further enhanced in its designed analogs. nih.govmdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Gram-Positive Bacteria
| Peptide | Bacterium | MIC (µM) |
|---|---|---|
| 2K2L | Staphylococcus epidermidis (MRSE1208) | Not specified, but described as effective |
| 2K4L | Staphylococcus epidermidis (MRSE1208) | Not specified, but described as effective |
Data synthesized from descriptive findings in the literature. Specific µM values for these strains were not detailed in the provided search results.
Similar to its performance against Gram-positive strains, the native this compound peptide is characterized by low activity against Gram-negative bacteria. nih.govresearchgate.netmdpi.com The modification of its structure to create analogs was partly aimed at broadening its spectrum to include these pathogens. nih.gov
Analogs such as 2K2L and 2K4L have demonstrated a potent, broad-spectrum efficacy that includes Gram-negative bacteria. mdpi.comnih.govnih.gov The analog 2K4L, in particular, has shown high bactericidal activity against both sensitive and multidrug-resistant strains of Acinetobacter baumannii. nih.govdntb.gov.uarsc.org The mechanism for this enhanced activity involves strong electrostatic interactions between the positively charged peptide and the lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. nih.govdntb.gov.ua
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Gram-Negative Bacteria
| Peptide | Bacterium | MIC (µM) | Reference |
|---|---|---|---|
| 2K4L | Acinetobacter baumannii (AB 22934) | 3.13 | rsc.org |
| 2K4L | Acinetobacter baumannii (MRAB 0227) | 6.25 | rsc.org |
| 2K2L | Acinetobacter baumannii (AB 22934) | 12.5 | rsc.org |
| 2K2L | Acinetobacter baumannii (MRAB 0227) | 25 | rsc.org |
A significant focus of the development of this compound analogs has been their potential to combat multidrug-resistant (MDR) bacteria. nih.gov While the parent peptide is weak, its analogs have shown significant promise. researchgate.netnih.gov
The analogs 2K2L and 2K4L are notably effective against MDR pathogens. nih.govmdpi.comnih.gov They have demonstrated potent activity against methicillin-resistant Staphylococcus epidermidis (MRSE), specifically the MRSE1208 strain. researchgate.netnih.govmdpi.com The mechanism of action involves increasing the permeability of the bacterial cell's outer and inner membranes, leading to depolarization and leakage of cellular contents. nih.gov Furthermore, the analog 2K4L is effective against multidrug-resistant Acinetobacter baumannii (MRAB), highlighting its potential as a therapeutic against challenging nosocomial infections. nih.govdntb.gov.uarsc.org
The broader temporin family of peptides has been investigated for a range of antimicrobial activities, including antifungal and antiparasitic effects. mdpi.comconicet.gov.ar For instance, Temporin A is active against Candida, and Temporin B displays anti-Leishmania activity. mdpi.comnih.gov
Specific research on analogs of this compound has also revealed antiparasitic potential. mdpi.com Studies have shown that these analogs are active against Leishmania mexicana. mdpi.com However, detailed information on antifungal activity specifically for this compound or its direct analogs is not as extensively documented as its antibacterial properties.
Bacterial biofilms present a significant challenge in clinical settings, and antimicrobial peptides are being explored for their anti-biofilm capabilities. asm.org Analogs of this compound have shown efficacy in this area. researchgate.netnih.gov
The analogs 2K2L and 2K4L can inhibit the formation of biofilms by the multidrug-resistant strain MRSE1208 at concentrations below their minimum inhibitory concentration (MIC). researchgate.netnih.gov This suggests a specific anti-biofilm mechanism that is not solely dependent on direct bacterial killing. nih.gov Additionally, these peptides are capable of degrading established, mature biofilms of MRSE1208. nih.gov
Antifungal and Antiparasitic Activities in Model Systems
Anti-Proliferative and Selective Cellular Effects
Many antimicrobial peptides (AMPs) isolated from amphibians are known to possess anticancer properties, a function attributed to the similar membrane-disrupting mechanisms they employ against both bacterial and cancer cells. nih.govmdpi.com These peptides, often called anticancer peptides (ACPs), can selectively target and destroy tumor cells with minimal damage to normal cells. mdpi.com
Within the temporin family, Temporin-1CEa, a closely related peptide to this compound, has been the subject of more extensive cancer research. nih.gov Temporin-1CEa exhibits selective cytotoxicity against a dozen different human carcinoma cell lines, with a particularly strong effect against MCF-7 breast cancer cells, while showing no significant toxicity to normal human cells at effective concentrations. nih.govplos.org Its anticancer action is linked to its ability to disrupt the cancer cell membrane, leading to increased permeability, membrane depolarization, and the triggering of intracellular mechanisms involving mitochondria. researchgate.netnih.gov The anti-cancer properties of Temporin-1CEa are dependent on both its membranolytic activity and its ability to induce the mitochondrial pathway of apoptosis. researchgate.net While the broader temporin family shows promise in this area, specific studies focusing on the anti-proliferative and selective cellular effects of this compound and its primary analogs like 2K2L and 2K4L are less prominent in the existing literature.
Cytotoxicity against Various Cancer Cell Lines (e.g., human breast cancer, melanoma)
The antimicrobial peptide Temporin-1CEa, a close analog of this compound, exhibits broad-spectrum anticancer activity against numerous human carcinoma cell lines. iiitd.edu.innih.govnih.gov Its cytotoxic effects have been documented in a concentration-dependent manner. nih.govnih.gov
Notably, extensive research has focused on its efficacy against human breast cancer. Studies have demonstrated its potent cytotoxic activity against cell lines such as MCF-7, MDA-MB-231, and Bcap-37. iiitd.edu.inresearchgate.netplos.org Among these, the MCF-7 cell line has been identified as particularly sensitive to Temporin-1CEa. nih.govplos.org For instance, one-hour incubation with the peptide is sufficient to induce rapid cell death. iiitd.edu.innih.govresearchgate.net Analogs of Temporin-1CEa, such as LK2(6) and LK2(6)A(L), have also been developed and show improved anticancer activity. researchgate.net Studies on human A375 melanoma cells have also shown that Temporin-1CEa possesses inhibitory activity. nih.gov
| Cell Line | Compound | Key Finding | Citations |
| MCF-7 (Human Breast Cancer) | Temporin-1CEa | Highly sensitive; rapid, dose-dependent cell death. | nih.govnih.govplos.org |
| MDA-MB-231 (Human Breast Cancer) | Temporin-1CEa | Dose-dependent cytotoxicity and profound morphological changes. | nih.govplos.org |
| Bcap-37 (Human Breast Cancer) | Temporin-1CEa | Rapid, caspase-dependent or -independent cell death. | iiitd.edu.innih.govresearchgate.net |
| A375 (Human Melanoma) | Temporin-1CEa | Inhibitory activity linked to targeting phosphatidylserine (B164497). | nih.gov |
| Various (12 lines) | Temporin-1CEa | Broad-spectrum cytotoxicity against all tested human cancer cell lines. | nih.gov |
Differential Selectivity for Cancer Cells over Normal Somatic Cells
A significant advantage of many antimicrobial peptides, including Temporin-1CEa, is their ability to selectively target cancer cells while sparing normal, healthy cells. nih.govplos.org Research indicates that Temporin-1CEa has a low hemolytic effect on human erythrocytes and demonstrates no significant cytotoxicity against normal human umbilical vein smooth muscle cells (HUVSMCs) at concentrations where it shows potent antitumor activity. iiitd.edu.innih.gov This selectivity is believed to be due to differences in the cell membrane composition between cancerous and normal cells. plos.org Cancer cells often have a higher net negative charge on their surface, which promotes electrostatic interactions with cationic peptides like Temporin-1CEa. plos.org
Mechanisms of Cancer Cell Death Induction
Temporin-1CEa induces rapid cancer cell death through a multi-pronged mechanism that involves both direct membrane disruption and the initiation of intracellular death pathways. iiitd.edu.inresearchgate.netplos.org
Membrane Disruption : The peptide directly interacts with and disrupts the integrity of the cancer cell's plasma membrane. researchgate.netbiomedpress.org This is characterized by several key events:
Increased Permeability : The peptide causes a dose-dependent increase in membrane permeability. iiitd.edu.inbiomedpress.org
Phosphatidylserine (PtdSer) Exposure : It induces the exposure of PtdSer on the outer surface of the cell membrane, a hallmark of early apoptosis. nih.govresearchgate.netplos.org In melanoma cells, Temporin-1CEa has been shown to directly target this overexpressed PtdSer. nih.gov
Transmembrane Potential Depolarization : The peptide causes a rapid depolarization of the transmembrane potential. nih.govresearchgate.netplos.org
Intracellular Mechanisms : Beyond direct membrane lysis, Temporin-1CEa triggers mitochondria-involved mechanisms that lead to cell death. iiitd.edu.inresearchgate.net These include:
Intracellular Calcium (Ca2+) Leakage : It evokes a rapid increase in cytosolic calcium ion levels. iiitd.edu.inresearchgate.netplos.org
Mitochondrial Membrane Potential (ΔΨm) Collapse : The peptide disrupts the mitochondrial membrane potential. iiitd.edu.inresearchgate.netplos.org
Reactive Oxygen Species (ROS) Generation : It leads to the over-generation of reactive oxygen species within the cancer cells. iiitd.edu.inresearchgate.netplos.org
These mechanisms can lead to cell death in a manner that is either dependent or independent of caspases, a family of proteases crucial for apoptosis. nih.govresearchgate.net
Immunomodulatory and Anti-Inflammatory Properties
Beyond their direct cytotoxic effects on cancer cells, this compound and its analogs possess significant immunomodulatory and anti-inflammatory capabilities.
Interaction with Pathogen-Associated Molecular Patterns (e.g., Lipopolysaccharide)
Temporin-1CEa and its analogs can directly bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inflammatory inducer. mdpi.comresearchgate.netnih.gov Isothermal titration calorimetry studies have confirmed this high-affinity interaction, with dissociation constants (Kd) in the sub-micromolar range. mdpi.comresearchgate.netnih.gov
Temporin-1CEa: Kd ≈ 0.1 µM mdpi.comresearchgate.netnih.gov
Analog LK2(6): Kd ≈ 0.03 µM researchgate.netnih.gov
Analog LK2(6)A(L): Kd ≈ 0.06 µM researchgate.netnih.gov
This binding is primarily driven by electrostatic interactions between the positively charged peptides and the negatively charged LPS molecules. researchgate.netnih.gov This interaction neutralizes the toxic effects of LPS. researchgate.netnih.gov
Modulation of Pro-inflammatory Cytokine Production
By neutralizing LPS and modulating immune cell signaling, Temporin-1CEa and its analogs effectively suppress the production of key pro-inflammatory cytokines. In macrophage cell models stimulated with LPS, these peptides have been shown to significantly decrease the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govfrontiersin.org The analog 2K4L, derived from this compound, also decreased the production of proinflammatory cytokines in mouse models of septic shock. researchgate.net This anti-inflammatory effect is crucial for mitigating the excessive inflammatory responses that can lead to tissue damage. researchgate.netfrontiersin.org
| Cell Model | Peptide | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) | Citations |
| RAW264.7 Macrophages | Temporin-1CEa & analogs | Decreased production. | nih.govfrontiersin.org |
| THP-1 Macrophages | Temporin-1CEa & analogs | Decreased release. | frontiersin.org |
| Mouse Sepsis Model | 2K4L (this compound analog) | Decreased production. | researchgate.net |
Effects on Innate Immune Cell Function (e.g., macrophages)
The anti-inflammatory activity of this compound analogs is rooted in their ability to inhibit critical inflammatory signaling pathways within innate immune cells like macrophages. researchgate.netfrontiersin.orgmdpi.com Studies have shown that Temporin-1CEa and its analogs, including LK2(6), LK2(6)A(L), and 2K4L, inhibit the MyD88-dependent signaling pathway. nih.govfrontiersin.org This leads to the downstream suppression of:
NF-κB (Nuclear Factor-kappa B) Pathway : The peptides reduce the phosphorylation of key proteins in this pathway, such as p65 and IκB. frontiersin.orgmdpi.com
MAPK (Mitogen-Activated Protein Kinase) Pathway : They also inhibit the phosphorylation of JNK, ERK, and p38 proteins within the MAPK pathway. frontiersin.orgmdpi.com
By suppressing these central inflammatory pathways, the peptides prevent the over-expression of pro-inflammatory genes, thereby controlling the inflammatory response of macrophages. frontiersin.orgmdpi.com
Structure Activity Relationship Sar Studies and Rational Design of Temporin 1cec Analogs
Systematic Modification Strategies for Enhanced Biological Activity
A critical factor in the efficacy of antimicrobial peptides is the delicate balance between positive charge (cationicity) and water-repelling properties (hydrophobicity). mdpi.comnih.gov For Temporin-1CEc analogs, SAR studies have consistently shown that achieving an optimal equilibrium between these two characteristics is essential for improved biological activity. researchgate.netmdpi.comnih.gov
Researchers have designed and synthesized series of this compound analogs by substituting specific amino acid residues to modulate these properties. nih.govresearchgate.net The introduction of positively charged residues, such as lysine (B10760008) (K), increases cationicity, which enhances the initial electrostatic attraction to the negatively charged bacterial membranes. dntb.gov.ua Conversely, incorporating hydrophobic residues, like leucine (B10760876) (L), increases hydrophobicity, which facilitates the peptide's insertion into and disruption of the membrane lipid bilayer. mdpi.com
However, an excess of either property can be detrimental. While increased cationicity can improve specificity for bacterial cells, studies on some analogs revealed that hydrophobicity played a more dominant role in antibacterial potency for this specific series of peptides. nih.gov Yet, excessive hydrophobicity can lead to increased hemolytic activity, a toxic effect on red blood cells. nih.govresearchgate.net This was demonstrated in a study where the antibacterial activity of Trp-containing analogs of 2K4L decreased as hydrophobicity was further increased, highlighting the necessity of a finely tuned balance. nih.govresearchgate.net
Analogs such as 2K2L and 2K4L were developed based on this principle and have demonstrated a broad spectrum of antibacterial activity, including against multidrug-resistant strains like Staphylococcus epidermidis (MRSE1208), coupled with low to moderate hemolytic effects. nih.govmdpi.comnih.gov
| Peptide Analog | Amino Acid Sequence | Modification Strategy | Key Finding |
|---|---|---|---|
| 2K2L | IIPLPLKKFLKKL-NH₂ | Increased cationicity and modulated hydrophobicity | Showed broad-spectrum antibacterial activity with moderate hemolytic effect. nih.govmdpi.com |
| 2K4L | IILLLLKKFLKKL-NH₂ | Increased cationicity and hydrophobicity | Displayed strong, broad-spectrum antibacterial activity and could inhibit biofilm formation. nih.govmdpi.comnih.gov |
| 4K2L | - | Increased cationicity | Did not show the strongest antibacterial activity compared to parent peptides. nih.gov |
| 4K4L | - | Increased cationicity and hydrophobicity | Did not show the strongest antibacterial activity compared to parent peptides. nih.gov |
Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues along the peptide's secondary structure, is crucial for its membrane-disrupting activity. When temporins adopt an α-helical conformation upon contacting a bacterial membrane, this separation becomes pronounced, with one face of the helix being predominantly hydrophobic and the other polar. semanticscholar.org
The specific choice of amino acid substitutions is a cornerstone of the rational design of this compound analogs. nih.govresearchgate.net The native peptide's low efficacy prompted researchers to replace certain residues to enhance its antimicrobial properties. nih.govresearchgate.net
The introduction of lysine (Lys) and leucine (Leu) has been a common and effective strategy. mdpi.com Lysine residues are added to increase the net positive charge, thereby improving the peptide's ability to bind to the anionic surfaces of bacterial membranes. mdpi.com Leucine residues are used to augment hydrophobicity, promoting deeper penetration into the membrane core. mdpi.com
The analogs 2K2L and 2K4L are prime examples of this strategy, where substitutions led to significantly improved antibacterial activity against both standard and multidrug-resistant bacterial strains compared to the parent this compound. nih.gov In contrast, analogs where only cationicity was increased without a corresponding adjustment in hydrophobicity (e.g., 2K and 4K) did not show the same level of improvement, underscoring the synergistic effect of these modifications. nih.govresearchgate.net
Studies on the related Temporin-1CEh also demonstrated the power of specific substitutions. An analog named T1CEh-KKPWW was designed that showed potent activity against Gram-negative bacteria with low hemolysis, a significant improvement over the parent peptide. vulcanchem.com
| Parent Peptide | Analog | Substitution Strategy | Resulting Impact |
|---|---|---|---|
| This compound | 2K2L / 2K4L | Introduction of Lys (K) and Leu (L) residues | Significantly improved broad-spectrum antibacterial activity. nih.govmdpi.com |
| This compound | 2K / 4K | Increased cationicity only (Lys substitutions) | Did not significantly improve antibacterial activity alone. nih.govresearchgate.net |
| Temporin-1CEh | T1CEh-KKPWW | Multiple substitutions including Lys (K) and Trp (W) | Potent activity against Gram-negative bacteria with low hemolysis. vulcanchem.com |
| Temporin A | N-terminal Lys substitution | Replaced N-terminal Phe with Lys | Dramatic reduction in antibacterial activity. researchgate.net |
Engineering for Enhanced Amphipathicity
Rational Design of Peptide Analogs with Tuned Specificity
Beyond enhancing general antimicrobial activity, rational design aims to create analogs with tuned specificity, maximizing their effect on target pathogens while minimizing harm to host cells. This involves more complex structural modifications and a deep understanding of the peptide's conformational behavior.
To overcome limitations such as instability in physiological conditions, researchers have explored more complex molecular architectures, including branched and dimeric peptides. nih.govresearchgate.net This strategy was applied to an analog of the related Temporin-1CEh, where a branched structure was used to help accumulate the active units of the peptide. nih.gov This modification resulted in an analog (T1CEh-KKPWW2) with high stability and potent antibacterial activity, making it a candidate for future antimicrobial applications despite a concurrent increase in hemolytic activity. nih.gov
Similarly, dimeric forms of Temporin A have been synthesized. researchgate.net These constructs, where two peptide monomers are linked together, can exhibit altered biological properties compared to their monomeric counterparts. Such modifications represent an advanced strategy to modulate the activity and specificity of temporin-based peptides.
The biological activity of this compound and its analogs is intrinsically linked to their conformational state. nih.govnih.gov These peptides are typically unstructured or in a random coil state in aqueous solutions. mdpi.comnih.gov However, in the presence of a membrane-mimicking environment, such as solutions containing sodium dodecyl sulphate (SDS) or trifluoroethanol (TFE), they fold into an α-helical structure. nih.govresearchgate.netnih.gov
This induced folding is critical for their mechanism of action. The stable α-helical conformation allows for the proper amphipathic arrangement of residues, which is necessary for membrane insertion and disruption. dntb.gov.ua All tested analogs of this compound, including the highly active 2K2L and 2K4L, adopted α-helical structures in membrane-mimetic solutions. nih.govresearchgate.net The stability of this conformation directly influences the peptide's ability to permeabilize and disturb the integrity of the bacterial cytoplasmic membrane, ultimately leading to cell death. nih.govdntb.gov.ua Therefore, evaluating the conformational stability of newly designed analogs in different environments is a key step in predicting their antimicrobial efficacy. oatext.com
Development of Branched and Dimeric Constructs
Strategies for Improving Peptide Stability in Research Matrices
The therapeutic and research potential of peptides like this compound and its analogs is often limited by their inherent instability. alliedacademies.org In research matrices, which include buffers, cell culture media, and serum, peptides are susceptible to degradation by proteases, as well as to environmental factors like pH and temperature, which can lead to loss of structure and function. alliedacademies.org Several strategies have been developed to enhance the stability of peptides for research applications.
Chemical Modification Strategies:
Amino Acid Substitution: Replacing standard L-amino acids with their D-enantiomers can render peptides resistant to degradation by proteases, which are stereospecific for L-amino acids. mdpi.com Another approach involves substituting amino acids prone to degradation with more stable, non-natural amino acids. alliedacademies.org For example, replacing histidine with arginine in the analog GHa4R resulted in a peptide with high stability against changes in temperature and pH. nih.gov
Backbone Modification and Cyclization: Altering the peptide backbone can improve stability. Cyclization, which links the peptide's N- and C-termini or involves side-chain linkages, reduces conformational flexibility and sterically hinders the approach of proteases. alliedacademies.org
Hydrocarbon Stapling: This technique involves introducing a synthetic brace ("staple") to lock a peptide in its bioactive α-helical conformation. mdpi.com Preserving this structure enhances stability against proteases and can improve the peptide's half-life. mdpi.com
Terminal Group Modification: The amidation of the C-terminus, a common feature in natural temporins, protects the peptide from carboxypeptidases.
Formulation and Environmental Control:
Use of Stabilizing Agents: The inclusion of agents like sugars or polyols in peptide formulations can help prevent aggregation and degradation. alliedacademies.org
pH and Temperature Control: Maintaining an optimal pH and temperature for the peptide solution is crucial, as deviations can lead to rapid degradation or conformational changes. alliedacademies.org
Encapsulation: Encapsulating peptides within protective matrices, such as liposomes or polymers, can shield them from degradative enzymes and adverse environmental conditions in complex research matrices like serum. alliedacademies.org
Consideration of Synthesis Byproducts: Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification and can remain in the final product as a salt. novoprolabs.com TFA residues can cause unpredictable effects in cellular assays and affect spectroscopic measurements, making it a critical factor to control for in research settings. novoprolabs.com
In a practical example related to the temporin family, analogs of Temporin-1CEh were specifically designed to have higher stability under various physiological conditions, including different pH levels and in the presence of serum. nih.gov This highlights a targeted effort to create robust peptides suitable for complex in vitro and in vivo research environments.
Table 2: Overview of Strategies to Enhance Peptide Stability This table is interactive. You can sort and filter the data.
| Strategy | Description | Primary Benefit in Research Matrix |
|---|---|---|
| D-Amino Acid Substitution | Replacing L-amino acids with their D-isomers. | Increased resistance to proteolytic enzymes. mdpi.com |
| Non-Natural Amino Acids | Incorporating amino acids not found in nature. | Improved stability and tailored properties. alliedacademies.org |
| Cyclization | Forming a cyclic peptide structure. | Reduced conformational flexibility and protease resistance. alliedacademies.org |
| Hydrocarbon Stapling | Introducing a synthetic brace to maintain α-helical structure. | Enhanced structural stability and protease resistance. mdpi.com |
| C-Terminal Amidation | Modifying the C-terminus with an amide group. | Protection against carboxypeptidase degradation. |
| Encapsulation | Enclosing the peptide in a protective vehicle (e.g., liposome). | Protection from degradation and improved delivery. alliedacademies.org |
| pH and Temperature Control | Maintaining optimal buffer and storage conditions. | Prevents chemical degradation and conformational changes. alliedacademies.org |
Biosynthesis, Genetic Background, and Evolutionary Insights
Molecular Cloning of Temporin-1CEc Precursor cDNA
The genetic blueprint for this compound is encoded in a precursor cDNA, which has been successfully cloned and identified from the skin of the Chinese brown frog, Rana chensinensis. researchgate.netbioone.org This molecular cloning process is a fundamental step in understanding the biosynthesis of the peptide. The precursor molecule, named preprothis compound, is a member of the temporin family of antimicrobial peptides (AMPs). researchgate.netbioone.org
The structure of the preprothis compound cDNA reveals a typical tripartite organization characteristic of many amphibian AMPs. mdpi.comnih.gov This includes:
An N-terminal signal peptide sequence. mdpi.comnih.gov
An acidic propiece or "spacer" peptide region. mdpi.comnih.gov
The C-terminal sequence of the mature this compound peptide. mdpi.com
Bioinformatic analysis using the NCBI-BLAST program has shown that the precursor of a related peptide, Temporin-1CEh, shares a high degree of similarity with preproTemporin-1CEa and other temporin family prepropeptides from Rana frogs, indicating a conserved genetic lineage. nih.gov The mature this compound peptide itself is composed of the amino acid sequence IIPLPLGYFAKKT. novoprolabs.com
Table 1: Cloned Precursors from Rana chensinensis Skin
| Precursor Name | Peptide Family |
| preprotemporin-1CEa | Temporin |
| preprotemporin-1CEb | Temporin |
| preprothis compound | Temporin |
| preprobrevinin-1CEa | Brevinin-1 |
| preprobrevinin-1CEb | Brevinin-1 |
| preprochensinin-1 | Novel |
| Data sourced from Shang et al., 2009. researchgate.netbioone.org |
Gene Expression and Regulation within Amphibian Skin Glands
The synthesis of this compound and other AMPs occurs within specialized granular glands located in the dermal layer of the frog's skin. These glands produce and store the peptides, which are then released onto the skin surface in response to stress, injury, or pathogenic threat. This release is a crucial component of the frog's innate immune system, providing a first line of defense against a wide array of microorganisms.
The expression of genes encoding these AMP precursors is a regulated process. Studies on related temporin genes in other Rana species, such as Rana tagoi and Rana ornativentris, have shown that gene expression can be induced by developmental cues and hormones like triiodothyronine. nih.gov This suggests that the production of these defensive peptides is tightly controlled and can be modulated in response to physiological and environmental changes. While specific regulatory mechanisms for this compound are not detailed, the general principles of AMP gene expression in frog skin provide a framework for understanding its production.
Evolutionary Divergence and Conservation of AMP Genes in Rana Species
The evolution of AMP genes in Rana species is a dynamic process characterized by both conservation and divergence. The signal peptide region of the precursor is often highly conserved among related species, while the mature peptide sequence exhibits significant variability. mdpi.com This high level of variation in the active peptide is thought to be driven by positive selection, reflecting an evolutionary arms race with pathogens. diva-portal.orgmdpi.comoregonstate.edu
The diversification of AMPs is facilitated by gene duplication and subsequent mutation. mdpi.com This leads to an expansion of the AMP repertoire within a species, enhancing its ability to combat a wide range of microbes. mdpi.com While some AMPs are highly conserved across different Glandirana species (a genus closely related to Rana), others show variations such as differences in length or the absence of conserved motifs like the "Rana box". mdpi.com This pattern of conservation and divergence highlights the adaptive nature of the amphibian cutaneous immune system, allowing it to respond to diverse and evolving microbial threats. Studies have shown that most AMP gene families are under negative selection, but a few have been subject to positive selection, driving the evolution of new functions and improved antimicrobial efficiency. mdpi.com
Advanced Methodological Frameworks in Temporin 1cec Research
Biophysical Characterization Techniques
Advanced biophysical techniques are crucial for elucidating the structure-function relationship of antimicrobial peptides like Temporin-1CEc. These methods provide detailed insights into the peptide's conformational dynamics, structural arrangements in different environments, and the thermodynamic principles governing its interactions with target membranes.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in various environments. creative-biostructure.combiorxiv.org This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. creative-biostructure.com The resulting CD spectrum provides valuable information about the peptide's conformational state, including the content of α-helices, β-sheets, turns, and random coils. biorxiv.orgjascoinc.com
In the context of this compound and its analogs, CD spectroscopy reveals significant conformational flexibility. In an aqueous buffer at neutral pH, temporins typically exhibit a disordered or random coil structure. mdpi.comnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipid vesicles, they undergo a conformational transition to a more ordered α-helical structure. mdpi.comnih.gov This induced helicity is a common feature among many antimicrobial peptides and is believed to be critical for their biological activity.
For instance, studies on Temporin-1CEb, a closely related peptide, show that it is unstructured in water but adopts a helical conformation in 50% TFE or 30 mM SDS. mdpi.com Similarly, Temporin-1CEh, another member of the family, demonstrates an increased helical content in membrane-mimicking liposomes, with a higher proportion of α-helix observed in models simulating Staphylococcus aureus membranes compared to those mimicking Escherichia coli membranes. nih.gov This suggests that the degree of helical structure formation can be influenced by the specific lipid composition of the target membrane. nih.gov The analysis of CD spectra allows for the quantitative estimation of secondary structure content, providing insights into how the peptide adapts its conformation upon encountering different microbial surfaces. elte.hunih.gov
Table 1: Secondary Structure of Temporin Peptides in Different Environments
| Peptide | Environment | Predominant Secondary Structure | Reference |
| Temporin-1CEb | Water | Unordered | mdpi.com |
| Temporin-1CEb | 50% TFE | α-helical | mdpi.com |
| Temporin-1CEb | 30 mM SDS | α-helical | mdpi.com |
| Temporin-1CEh | S. aureus membrane mimic (DOPC:DOPG = 1:1) | α-helical (65.3%) | nih.gov |
| Temporin-1CEh | E. coli membrane mimic (DOPE:DOPG = 3:1) | α-helical (45.5%) | nih.gov |
| Temporin A | Water | Unordered | nih.gov |
| Temporin A | TFE or SDS | α-helical | nih.gov |
| Temporin-Ra/Rb | Aqueous solution | Disordered | nih.gov |
| Temporin-Ra/Rb | Negatively charged membrane models | α-helical/β-sheet | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides and proteins at atomic resolution. ucm.esrsc.org This technique provides detailed information about the spatial arrangement of atoms within a molecule, enabling the precise characterization of its conformation and dynamics in solution or in membrane-mimicking environments. ucm.esrsc.org
For temporins, NMR studies have been instrumental in revealing the structural basis of their interaction with bacterial membranes. For example, high-resolution NMR studies of Temporin A (TA) in lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, have shown that the peptide adopts a helical conformation for a significant portion of its sequence (residues L4-I12), while the N-terminal region remains more extended. plos.orgnih.gov These studies also identified specific long-range contacts between the N- and C-termini, suggesting the formation of oligomeric structures within the LPS environment. plos.orgnih.gov Such self-association may be a factor in the reduced activity of some temporins against Gram-negative bacteria. plos.orgsemanticscholar.org
Furthermore, NMR studies of a Temporin B analog (TB_KKG6A) in the presence of E. coli cells and isolated LPS revealed that the peptide transitions from a random coil to a helical structure upon interaction. mdpi.com Interestingly, the resulting three-dimensional structure differed depending on the environment: a kinked helix was observed in the presence of isolated LPS, whereas an uninterrupted helix was formed when interacting with whole E. coli cells. mdpi.com These findings highlight the ability of NMR to provide high-resolution molecular details of peptide-bacteria interactions, revealing subtle but important conformational adaptations.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of binding interactions between molecules in solution. malvernpanalytical.com By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. harvard.edunih.govtainstruments.com This provides a complete thermodynamic profile of the binding process, offering insights into the driving forces behind the interaction. harvard.edu
In the study of this compound and its analogs, ITC is employed to investigate their interactions with model membranes and other biological targets. For example, ITC experiments have been used to demonstrate the binding of Temporin-1CEa to lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. nih.gov These studies revealed a dissociation constant (Kd) of approximately 0.1 µM, indicating a strong interaction driven primarily by electrostatic forces. nih.gov
ITC has also been instrumental in characterizing the interaction of temporins with specific lipid components of cell membranes. For instance, studies on Temporin-1CEa have shown that it binds to phosphatidylserine (B164497) (PtdSer), a lipid often overexpressed on the surface of cancer cells. mdpi.comnih.gov This binding event, as measured by ITC, is thought to trigger the peptide's helical structuring, which in turn facilitates membrane binding and subsequent cytotoxic activity. mdpi.comnih.gov By providing quantitative data on binding affinity and thermodynamics, ITC helps to elucidate the molecular mechanisms underlying the biological activities of this compound and its derivatives. nih.gov
Table 2: Thermodynamic Parameters of Temporin-1CEa Binding
| Interacting Molecule | Binding Partner | Dissociation Constant (Kd) | Reference |
| Temporin-1CEa | Lipopolysaccharide (LPS) | ~ 0.1 µM | nih.gov |
| Temporin-1CEa | Phosphatidylserine (PtdSer) | Binding confirmed | mdpi.comnih.gov |
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide direct visual evidence of the effects of this compound on target cells. These methods allow researchers to observe changes in cell morphology, surface structure, and internal organization, offering crucial insights into the peptide's mechanism of action.
Scanning Electron Microscopy (SEM) for Cell Surface Morphology
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography of a sample. samipubco.comub.edu In the context of this compound research, SEM is used to visualize the morphological changes induced by the peptide on the surface of target cells, such as bacteria and cancer cells. samipubco.comnih.gov
Studies using SEM have revealed that temporins can cause dramatic alterations to the cell membrane. mdpi.com For example, treatment of breast cancer cells (MDA-MB-231 and MCF-7) with Temporin-1CEa resulted in the cell membranes becoming shriveled, invaginated, and disrupted. plos.org Similarly, observations of Staphylococcus aureus treated with a Temporin GHa analog showed significant changes in cell morphology. nih.gov These findings provide compelling visual evidence for the membrane-disruptive mechanism of action of these peptides. An analog of this compound, 2K4L, has also been studied using SEM, which, along with TEM, helped to observe the damage to cell membrane structures. researchgate.netfrontiersin.org
Transmission Electron Microscopy (TEM) for Subcellular Effects
Transmission Electron Microscopy (TEM) is a powerful imaging technique that allows for the visualization of the internal structures of cells at high resolution. mdpi.commdpi.com By passing a beam of electrons through an ultra-thin section of a sample, TEM can reveal details about organelles, membranes, and other subcellular components. mdpi.com
In the study of this compound and its analogs, TEM provides crucial insights into the peptide's effects within the cell. researchgate.net For instance, TEM analysis of breast cancer cells treated with Temporin-1CEa showed that the peptide causes membrane breakage, leading to the leakage of intracellular components. mdpi.comnih.gov At higher concentrations, the peptide can be internalized and target mitochondria, which are also negatively charged, triggering mitochondrial membrane depolarization. mdpi.com
Similarly, studies on other temporins, such as Temporin L, have used TEM to show that the peptide does not lyse E. coli cells but instead creates "ghost-like" bacteria, indicating that the inner membrane becomes permeable without complete cellular disintegration. nih.gov These detailed ultrastructural observations obtained through TEM are invaluable for understanding the precise mechanisms by which temporins exert their antimicrobial and anticancer effects. mdpi.com
Cell-Based Assays and Model Systems
Cell-based assays are fundamental to characterizing the biological activity of this compound and its derivatives. These in vitro systems provide controlled environments to quantify cytotoxicity, membrane disruption, and other cellular responses.
Evaluating the cytotoxic effects of peptides is a critical first step in their characterization. For temporin peptides, including close analogs of this compound, standard cytotoxicity assays are routinely used to measure the impact on both cancerous and non-cancerous cells. nih.govresearchgate.net
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. nih.gov In studies involving temporin peptides, the MTT assay has demonstrated that incubation for as little as one hour can lead to rapid, dose-dependent cytotoxicity in human breast cancer cell lines, including MDA-MB-231, MCF-7, and Bcap-37. nih.govresearchgate.net
The Lactate Dehydrogenase (LDH) leakage assay complements the MTT assay by measuring membrane integrity. LDH is a stable cytosolic enzyme that is released into the surrounding culture medium upon cell lysis or membrane damage. europa.eu Research on Temporin-1CEa, a closely related peptide, confirmed its membrane-disrupting capabilities by showing a significant increase in LDH leakage from treated cancer cells, corroborating the findings of the MTT assay. nih.gov These assays are often compared for their sensitivity in detecting cytotoxic events, with the MTT assay sometimes revealing cytotoxicity at earlier time points or lower concentrations than the LDH assay. nih.gov
Table 1: Summary of In Vitro Cytotoxicity Assay Findings for Temporin Peptides
| Assay Type | Peptide Studied (Analog) | Cell Line(s) | Key Finding | Citation |
| MTT Assay | Temporin-1CEa | MDA-MB-231, MCF-7, Bcap-37 | Dose-dependent and rapid cytotoxicity observed after one hour of incubation. | nih.govresearchgate.net |
| LDH Leakage Assay | Temporin-1CEa | MDA-MB-231, MCF-7 | Increased LDH release indicated significant membrane damage. | nih.gov |
The primary mechanism of action for many antimicrobial peptides, including the temporin family, involves the disruption of cellular membranes. mdpi.com To investigate this directly, researchers use membrane permeability and dye leakage assays. These assays can visualize and quantify the extent to which a peptide can compromise a membrane's barrier function.
One common method involves using large unilamellar vesicles (LUVs), which are artificial lipid bilayers that mimic the composition of a cell's plasma membrane. researchgate.net These vesicles are loaded with a fluorescent dye, such as fluorescein (B123965), and a quencher. researchgate.netfrontiersin.org When the membrane is intact, the fluorescence is low. If a peptide like a this compound analog induces membrane disruption, the dye leaks out, leading to a measurable increase in fluorescence. frontiersin.org
Studies on 2K4L, a rationally designed analog of this compound, have utilized this technique. The results demonstrated that the peptide remarkably increases the permeability of the cytoplasmic membrane of Acinetobacter baumannii, leading to the leakage of fluorescein from liposomes. frontiersin.org This confirms that the peptide's mode of action involves the physical disruption of membrane integration. nih.govfrontiersin.org Such assays are crucial for understanding the structure-activity relationships that govern how modifications to the peptide's charge and hydrophobicity affect its ability to permeabilize membranes. mdpi.comresearchgate.net
While in vitro assays provide valuable data, in vivo models are essential for evaluating a peptide's efficacy and behavior in a complex living organism. The nematode Caenorhabditis elegans and murine (mouse) models are frequently used in temporin research. dntb.gov.ua
C. elegans serves as a powerful preliminary invertebrate model. Research on the this compound analog 2K4L showed that it exhibited strong bactericidal activity against A. baumannii that had been taken up by C. elegans, thereby extending the lifespan of the infected nematodes. dntb.gov.ua
Murine models are used for more advanced preclinical studies, particularly for conditions like bacterial sepsis. frontiersin.org In an invasive infection model, the analog 2K4L was shown to enhance the survival of mice with sepsis induced by multidrug-resistant A. baumannii. frontiersin.org Furthermore, in a lipopolysaccharide (LPS)-induced septic shock model, 2K4L protected mice by reducing the production of pro-inflammatory cytokines. dntb.gov.ua These studies demonstrate the therapeutic potential of this compound-derived peptides in treating complex infections. frontiersin.org
Table 2: Overview of In Vivo Model Findings for this compound Analogs
| Model Organism | Peptide Analog | Condition Studied | Outcome | Citation |
| C. elegans | 2K4L | A. baumannii infection | Extended lifespan of infected nematodes. | dntb.gov.ua |
| Murine Model | 2K4L | A. baumannii sepsis | Enhanced survival of infected mice. | frontiersin.org |
| Murine Model | 2K4L | LPS-induced septic shock | Decreased production of pro-inflammatory cytokines, protecting mice. | dntb.gov.ua |
Membrane Permeability and Dye Leakage Assays
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful predictive tools used to understand the behavior of peptides at an atomic level. nih.gov These methods allow researchers to model the three-dimensional structure of this compound and its analogs and to simulate their interactions with model membranes. nih.govresearchgate.net
MD simulations can predict how a peptide will fold and behave in different environments, such as in an aqueous solution versus a membrane-mimetic environment. researchgate.net For example, simulations of temporins show they have a tendency to form α-helical structures, which is critical for their membrane-disrupting activity. nih.gov
These computational approaches are also used to guide the rational design of new peptide analogs. biomedpress.org By simulating the effects of specific amino acid substitutions, researchers can predict how changes will affect the peptide's stability, charge distribution, and affinity for bacterial membranes. torvergata.it For instance, a computational study was used to design a fusion protein of Temporin-1CEa and IL-24, where MD simulations predicted a stable docked complex, suggesting its potential as an anti-tumor agent. biomedpress.org Simulations have also been used to investigate how temporins aggregate in water and interact with bacterial lipopolysaccharides (LPS), providing insights into their mechanism of action against Gram-negative bacteria. nih.govtorvergata.it
Molecular Biology and Gene Expression Profiling Techniques
To understand the downstream cellular pathways affected by this compound and its analogs, researchers employ techniques from molecular biology, including gene expression profiling. wikipedia.orgthermofisher.com This methodology measures the activity of thousands of genes at once to create a global picture of how a cell responds to a given treatment. wikipedia.org
Techniques such as quantitative real-time PCR (qPCR) and RNA-sequencing (RNA-Seq) can be used to identify which genes are turned on or off in response to peptide treatment. thermofisher.comnih.gov Research on the this compound analog 2K4L has shown that it can alter gene expression in bacteria and host cells. At low concentrations, 2K4L was found to inhibit the formation of bacterial biofilms by reducing the expression of biofilm-related genes in A. baumannii. frontiersin.org
Furthermore, in a murine sepsis model, 2K4L was observed to decrease the production of pro-inflammatory cytokines by downregulating the phosphorylation level of key signaling proteins in the MAPK and NF-κB signaling pathways. frontiersin.org This indicates that in addition to direct membrane disruption, the peptide can modulate host immune and inflammatory responses at the level of gene and protein expression. These molecular techniques are crucial for uncovering the full spectrum of a peptide's biological activities beyond its direct antimicrobial effects. frontiersin.orgnih.gov
Interdisciplinary Perspectives and Future Research Trajectories
Unexplored Biological Activities and Mechanistic Details
While the primary focus of Temporin-1CEc research has been on its antimicrobial properties, a vast landscape of other potential biological activities remains largely unexplored. The broader temporin family of peptides has demonstrated a range of functions, including anticancer and antiviral activities, suggesting that this compound and its analogs may possess similar capabilities. researchgate.netdntb.gov.uanih.gov Future investigations should aim to screen this compound and its derivatives against various cancer cell lines and viral pathogens.
Mechanistically, while it is understood that many temporins exert their antimicrobial effects by disrupting the cell membranes of pathogens, the precise details of these interactions for this compound are not fully elucidated. mdpi.comnih.gov Advanced biophysical techniques could be employed to study the peptide's interaction with model membranes mimicking those of different microorganisms. Understanding how factors like lipid composition, membrane fluidity, and surface charge influence the peptide's binding and disruptive capabilities will be crucial for designing more potent and selective agents. Furthermore, exploring potential intracellular targets of this compound and its analogs could reveal novel mechanisms of action beyond simple membrane permeabilization. researchgate.net
Potential for Integration with Material Science for Research Tools
The unique properties of this compound and its analogs open up exciting possibilities for their integration with material science to create novel research tools. The development of peptide-based nanomaterials is a rapidly growing field, and this compound could serve as a building block for creating surfaces with antimicrobial properties. conicet.gov.ar For instance, immobilizing this compound or its more active analogs onto medical device surfaces, wound dressings, or food packaging could help prevent bacterial colonization and biofilm formation.
Furthermore, the self-assembly properties of amphipathic peptides like this compound could be harnessed to create well-defined nanostructures. These structures could serve as scaffolds for tissue engineering, drug delivery vehicles, or as components of biosensors. The ability to tune the peptide's sequence and, consequently, its physicochemical properties provides a powerful tool for controlling the assembly and functionality of these materials. jst.go.jp
Refinement of Rational Design Principles for Highly Specific Agents
A significant body of research has already focused on the rational design of this compound analogs with improved antimicrobial activity. nih.govmdpi.comresearchgate.net These studies have demonstrated that modulating the peptide's cationicity and hydrophobicity is key to enhancing its potency. nih.govmdpi.com However, a critical challenge remains in achieving high specificity for microbial targets while minimizing toxicity to host cells.
Exploration of Synergistic Interactions with Other Bioactive Compounds for Research Models
The natural world often employs a "cocktail" approach to chemical defense, where multiple compounds work together synergistically to achieve a greater effect than any single compound alone. mdpi.com Investigating the potential synergistic interactions between this compound or its analogs and other bioactive compounds could lead to the development of more effective research models and, eventually, therapeutic combinations.
For instance, combining this compound analogs with conventional antibiotics could potentially overcome antibiotic resistance mechanisms. The peptide's ability to permeabilize bacterial membranes might allow antibiotics to gain access to their intracellular targets more easily. Similarly, exploring combinations with other antimicrobial peptides, such as those from different families, could reveal synergistic effects that lead to broader-spectrum activity or a reduced likelihood of resistance development. mdpi.com These studies will be instrumental in understanding the complex interplay of different bioactive molecules and in designing more robust antimicrobial strategies.
Methodological Innovations for In Situ Analysis of this compound Function
To gain a deeper understanding of how this compound and its analogs function in a biological context, there is a need for methodological innovations that allow for their in situ analysis. Traditional techniques often study these peptides in simplified, artificial environments, which may not accurately reflect their behavior in a complex biological system. researchgate.net
Advanced imaging techniques, such as super-resolution microscopy and atomic force microscopy, could be used to visualize the interaction of fluorescently labeled this compound analogs with live bacterial or cancer cells in real-time. researchgate.net This would provide unprecedented detail about the dynamics of membrane binding, pore formation, and any subsequent intracellular events. Furthermore, techniques like in situ hybridization could be used to study the expression and localization of the peptide within tissues, providing insights into its physiological role. scispace.com The development and application of these advanced methodologies will be crucial for bridging the gap between in vitro studies and the complex reality of a living organism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
